Gentiiridosides A
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Gentiiridosides A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a model compound for studying the reactivity of iridoid glycosides . In biology, it has been shown to exhibit significant inhibitory effects on the motility of mouse isolated intestine tissue, making it a potential candidate for the treatment of gastrointestinal disorders . In medicine, Gentiiridosides A has been investigated for its anti-inflammatory, hepatoprotective, and neuroprotective properties .
Mechanism of Action
The mechanism of action of Gentiiridosides A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the contraction tension of intestine tissue by modulating the activity of specific ion channels and receptors . The compound also exerts its effects through antioxidant and anti-inflammatory pathways, which contribute to its therapeutic potential .
Comparison with Similar Compounds
Gentiiridosides A is similar to other iridoid glycosides and secoiridoid glycosides found in the plant kingdom . Some of the similar compounds include gentiiridosides B, gentilignanoside A, and other iridoid- and secoiridoid-type monoterpenes . What sets this compound apart is its unique chemical structure and its specific inhibitory effects on intestine motility .
Properties
Molecular Formula |
C36H42O19 |
---|---|
Molecular Weight |
778.7 g/mol |
IUPAC Name |
(1S,4aS,6R,7R,7aS)-6-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(3-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C36H42O19/c1-14-21(10-19-20(31(45)46)13-49-34(24(14)19)55-35-29(44)27(42)25(40)22(11-37)52-35)51-32(47)16-5-3-7-18(9-16)50-36-30(28(43)26(41)23(12-38)53-36)54-33(48)15-4-2-6-17(39)8-15/h2-9,13-14,19,21-30,34-44H,10-12H2,1H3,(H,45,46)/t14-,19+,21+,22+,23+,24+,25+,26+,27-,28-,29+,30+,34-,35-,36+/m0/s1 |
InChI Key |
DLDCKKYBXVXTGC-LQFGKNSYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC(=O)C6=CC(=CC=C6)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)OC5C(C(C(C(O5)CO)O)O)OC(=O)C6=CC(=CC=C6)O |
Origin of Product |
United States |
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